molecular formula C21H26F2N2O2 B6009342 2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol

2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B6009342
M. Wt: 376.4 g/mol
InChI Key: ZWACPIPZVOMZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. These enzymes are involved in various cellular processes, including DNA replication and gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is believed to contribute to its anticancer properties. Additionally, it has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its potency. Studies have shown that this compound has a high level of activity against cancer cells and other disease targets. However, one of the limitations of using this compound is its toxicity. It has been shown to have toxic effects on normal cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol involves several steps. The starting materials for the synthesis are 3,4-difluorobenzyl chloride, 4-methoxybenzyl chloride, and 2-piperazineethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.

Scientific Research Applications

2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anticancer properties, this compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

Properties

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N2O2/c1-27-19-5-2-16(3-6-19)13-24-9-10-25(18(15-24)8-11-26)14-17-4-7-20(22)21(23)12-17/h2-7,12,18,26H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWACPIPZVOMZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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